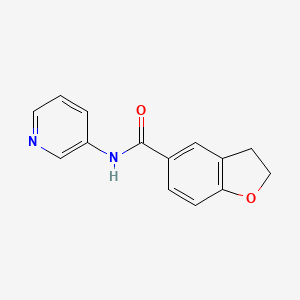
N-pyridin-3-yl-2,3-dihydro-1-benzofuran-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyridin-3-yl-2,3-dihydro-1-benzofuran-5-carboxamide, also known as PBF-509, is a small molecule inhibitor that has shown promising results in various scientific research studies. It belongs to the class of benzofuran carboxamides and has been found to have potential therapeutic applications in several diseases.
Mecanismo De Acción
N-pyridin-3-yl-2,3-dihydro-1-benzofuran-5-carboxamide binds to the active site of FAAH and inhibits its activity. This leads to an increase in the levels of endocannabinoids, which activate the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammation and pain. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-pyridin-3-yl-2,3-dihydro-1-benzofuran-5-carboxamide in lab experiments is its specificity for FAAH. It has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of FAAH in various biological processes. However, one of the limitations of using this compound is its relatively low potency compared to other FAAH inhibitors.
Direcciones Futuras
There are several future directions for the research on N-pyridin-3-yl-2,3-dihydro-1-benzofuran-5-carboxamide. One of the potential applications is in the treatment of chronic pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects in animal models, and further research is needed to determine its efficacy in humans. Another potential application is in the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, further research is needed to optimize the potency and selectivity of this compound for FAAH inhibition.
Métodos De Síntesis
The synthesis of N-pyridin-3-yl-2,3-dihydro-1-benzofuran-5-carboxamide involves the reaction of 3-pyridinylboronic acid with 2,3-dihydrobenzofuran-5-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-pyridin-3-yl-2,3-dihydro-1-benzofuran-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
N-pyridin-3-yl-2,3-dihydro-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(16-12-2-1-6-15-9-12)11-3-4-13-10(8-11)5-7-18-13/h1-4,6,8-9H,5,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOZHIMNQXUCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2H-chromene-3-carboxamide](/img/structure/B7503244.png)

![4-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7503254.png)
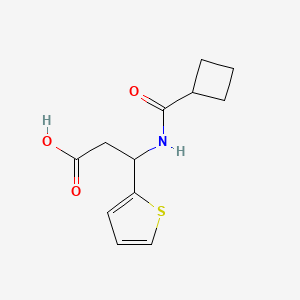

![3,3-dimethyl-4-[2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propanoyl]-1H-quinoxalin-2-one](/img/structure/B7503270.png)
![3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B7503276.png)
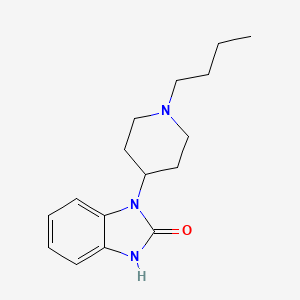
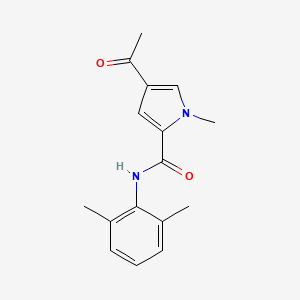
![3-[(1-Methylsulfonyl-2,3-dihydroindole-5-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7503309.png)

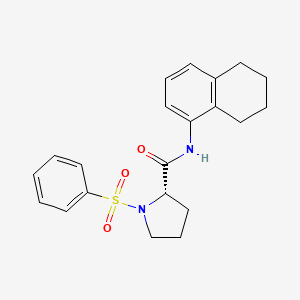
![1-(4-ethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7503329.png)

